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molecular formula C11H17NO B8563194 2-(3,4-Dimethylbenzyloxy)ethylamine

2-(3,4-Dimethylbenzyloxy)ethylamine

Cat. No. B8563194
M. Wt: 179.26 g/mol
InChI Key: FBIQUXRRVJWTRD-UHFFFAOYSA-N
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Patent
US05973201

Procedure details

2.29 g (11.2 mmol) of 2-(3,4-dimethylbenzyloxy)ethylazide obtained in step 2 was dissolved in 15 ml of isopropanol while stirring, and 3.1 ml (22 mmol) of triethylamine was added thereto. The mixture was added to an isopropanol solution containing 1.1 ml (11 mmol) of 1,3-propanediol and then 4.22 g (0.11 moles) of NaBH4 was added thereto. The mixture was stirred at an ambient temperature for 1 hour and the solvent was distilled off under a reduced pressure. The residue was dissolved in 10% aqueous citric acid and the resulting solution was washed three times with 30 ml of ether: hexane (1:1). The pH of the aqueous layer was adjusted to 12 with a 6N sodium hydroxide solution and then a saturated sodium chloride solution was added thereto. Thee aqueous layer was extracted with 30 ml of dichloromethane 3 times. The organic layer was dried and the solvent was evaporated under a reduced pressure to obtain 1.49 g (yield 75%) of the title compound as a colorless oil.
Name
2-(3,4-dimethylbenzyloxy)ethylazide
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.22 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[CH3:15])[CH2:5][O:6][CH2:7][CH2:8][N:9]=[N+]=[N-].C(N(CC)CC)C.C(O)CCO.[BH4-].[Na+]>C(O)(C)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[CH3:15])[CH2:5][O:6][CH2:7][CH2:8][NH2:9] |f:3.4|

Inputs

Step One
Name
2-(3,4-dimethylbenzyloxy)ethylazide
Quantity
2.29 g
Type
reactant
Smiles
CC=1C=C(COCCN=[N+]=[N-])C=CC1C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CCO)O
Step Four
Name
Quantity
4.22 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at an ambient temperature for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% aqueous citric acid
WASH
Type
WASH
Details
the resulting solution was washed three times with 30 ml of ether: hexane (1:1)
ADDITION
Type
ADDITION
Details
a saturated sodium chloride solution was added
EXTRACTION
Type
EXTRACTION
Details
Thee aqueous layer was extracted with 30 ml of dichloromethane 3 times
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(COCCN)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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